![molecular formula C11H15Cl2O3P B3053971 Diethyl 2,4-dichlorobenzylphosphonate CAS No. 57277-24-4](/img/structure/B3053971.png)
Diethyl 2,4-dichlorobenzylphosphonate
Overview
Description
Diethyl 2,4-dichlorobenzylphosphonate is a chemical compound with the molecular formula C11H15Cl2O3P . It has a molecular weight of 297.11 .
Synthesis Analysis
The synthesis of diethyl benzylphosphonate derivatives, including Diethyl 2,4-dichlorobenzylphosphonate, has been studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular structure of Diethyl 2,4-dichlorobenzylphosphonate is represented by the formula C11H15Cl2O3P . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 2,4-dichlorobenzylphosphonate are not available in the search results, phosphonate compounds are known to participate in various reactions. For instance, they can be involved in the synthesis of stilbenes via oxidation and Horner-Emmons reactions .Physical And Chemical Properties Analysis
Diethyl 2,4-dichlorobenzylphosphonate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Corrosion Inhibition
Diethyl 2,4-dichlorobenzylphosphonate and related compounds have been studied for their effectiveness in inhibiting corrosion, particularly in industrial settings. For instance, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a similar compound, was found to be an efficient inhibitor for mild steel corrosion in hydrochloric acid, which is used in industrial pickling processes. This compound acted as a mixed-type inhibitor, with a significant inhibition efficiency observed at specific concentrations (Gupta et al., 2017).
Synthesis of Organic Compounds
These phosphonates are utilized in the synthesis of various organic compounds. For example, diethyl (dichloromethyl)phosphonate has been used in the synthesis of alkynes like (4-Methoxyphenyl)Ethyne, indicating its role in the formation of complex organic molecules (Marinetti & Savignac, 2003).
Anticorrosive and Structural Properties
Another study focused on the synthesis and analysis of diethyl (phenylamino) methyl) phosphonate derivatives, examining their structural and anticorrosion properties. These compounds, including variations like Diethyl(phenyl(phenylamino)methyl)phosphonate, showed promising results as corrosion inhibitors and were investigated using methods like Atomic Force Microscopy and Molecular Dynamics Simulation (Moumeni et al., 2020).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of diethyl 2,4-dichlorobenzylphosphonate have been explored for potential therapeutic applications. For example, diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates were synthesized and evaluated for their anti-breast cancer activities and antioxidant properties. Computational docking analysis supported their potential as therapeutic agents (Prasad et al., 2013).
Antimicrobial Drug Synthesis
These compounds are also being studied for their potential as antimicrobial drugs. A series of alkylphosphonate derivatives were synthesized and evaluated for their activity against different bacterial and fungal strains, showing significant anti-bacterial and anti-fungal activity, as evidenced by in silico molecular docking studies (Shaik et al., 2021).
Safety And Hazards
Future Directions
Diethyl benzylphosphonate derivatives, including Diethyl 2,4-dichlorobenzylphosphonate, have been studied for their potential as antimicrobial agents . These compounds show high selectivity and activity against certain bacterial strains and may be considered as new substitutes for commonly used antibiotics in the future .
properties
IUPAC Name |
2,4-dichloro-1-(diethoxyphosphorylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPCNVJHBAMUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540343 | |
Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4-dichlorobenzylphosphonate | |
CAS RN |
57277-24-4 | |
Record name | Diethyl [(2,4-dichlorophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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